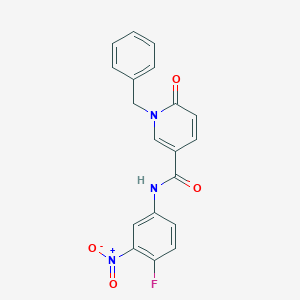

1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

1-Benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a dihydropyridine carboxamide derivative featuring a benzyl group at the N1 position and a 4-fluoro-3-nitrophenyl substituent at the carboxamide nitrogen. Its molecular formula is C₂₀H₁₅FN₃O₄, with a molecular weight of 388.35 g/mol (calculated from ). The compound’s structure combines a rigid dihydropyridinone core with aromatic substituents, which are critical for modulating biological activity and physicochemical properties.

Properties

IUPAC Name |

1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-16-8-7-15(10-17(16)23(26)27)21-19(25)14-6-9-18(24)22(12-14)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INCKDQQNPURFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, efficacy in various models, and related research findings.

Chemical Structure

The compound's structure can be represented as follows:

Dihydropyridines are known to interact with various biological targets, primarily through modulation of enzyme activity and receptor interactions. The specific interactions of 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide have not been extensively detailed in the literature; however, similar compounds have shown activity as kinase inhibitors and modulators of metabolic pathways.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridines exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration . This suggests that 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide may share similar anticancer potential.

Antimicrobial Activity

Dihydropyridine derivatives have also been evaluated for antimicrobial properties. Compounds with structural similarities have shown effectiveness against various pathogens, indicating a potential for 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in treating infections .

Study on Anticancer Properties

A study involving a series of substituted dihydropyridines highlighted their ability to inhibit cancer cell proliferation. The compound's structural modifications were shown to enhance selectivity and potency against specific cancer types .

Antimicrobial Screening

In vitro evaluations against filamentous fungi and Candida species revealed that similar compounds exhibited significant fungicidal activity. This raises the possibility that 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide could possess comparable antifungal properties .

Data Tables

| Activity Type | Compound | Model/Method | Efficacy |

|---|---|---|---|

| Anticancer | 1-benzyl-N-(4-fluoro-3-nitrophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | GTL-16 xenograft model | Complete tumor stasis |

| Antimicrobial | Related dihydropyridines | In vitro against fungi | Significant activity |

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The dihydropyridine carboxamide scaffold is highly versatile, with variations in the benzyl and aryl carboxamide groups significantly altering biological and chemical properties. Below is a comparative analysis of structurally related compounds:

Electronic and Steric Effects

- Nitro vs.

- Halogen Substituents : Chloro and fluoro groups (–14) improve metabolic stability and membrane permeability but may introduce steric hindrance .

- Aromatic vs. Heteroaromatic Rings : The benzothiazole group in introduces a heterocyclic system, which could enhance π-stacking interactions in biological targets compared to purely phenyl-based analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.